Cas no 2171781-12-5 (2-methyl-10-pentyl-6-oxa-2,9-diazaspiro4.5decane)

2-メチル-10-ペンチル-6-オキサ-2,9-ジアザスピロ[4.5]デカンは、複雑なスピロ環構造を有する窒素含有複素環式化合物です。分子内に酸素原子と2つの窒素原子を配置した特異な骨格構造により、高い分子剛性と立体選択性を示します。ペンチル基の導入により脂溶性が調整可能で、医薬品中間体としての応用が期待されます。スピロ構造がもたらす立体障害により代謝安定性に優れ、創薬分野でのリード化合物候補として注目されています。特に神経科学分野での受容体リガンド開発における構造活性相関(SAR)研究に有用な特性を有しています。

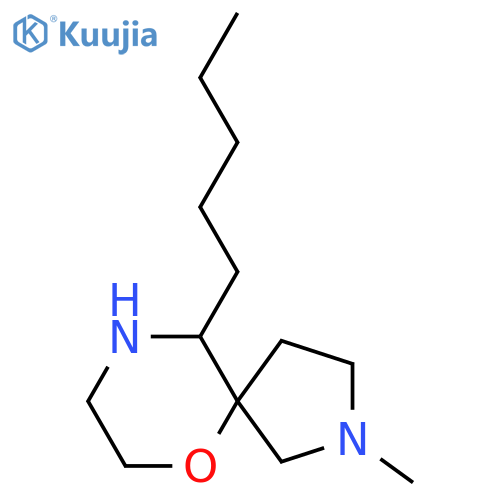

2171781-12-5 structure

商品名:2-methyl-10-pentyl-6-oxa-2,9-diazaspiro4.5decane

2-methyl-10-pentyl-6-oxa-2,9-diazaspiro4.5decane 化学的及び物理的性質

名前と識別子

-

- 2-methyl-10-pentyl-6-oxa-2,9-diazaspiro[4.5]decane

- EN300-1637864

- 2171781-12-5

- 2-methyl-10-pentyl-6-oxa-2,9-diazaspiro4.5decane

-

- インチ: 1S/C13H26N2O/c1-3-4-5-6-12-13(16-10-8-14-12)7-9-15(2)11-13/h12,14H,3-11H2,1-2H3

- InChIKey: CWUVBLLWBIXFDP-UHFFFAOYSA-N

- ほほえんだ: O1CCNC(CCCCC)C21CN(C)CC2

計算された属性

- せいみつぶんしりょう: 226.204513457g/mol

- どういたいしつりょう: 226.204513457g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 24.5Ų

2-methyl-10-pentyl-6-oxa-2,9-diazaspiro4.5decane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1637864-250mg |

2-methyl-10-pentyl-6-oxa-2,9-diazaspiro[4.5]decane |

2171781-12-5 | 250mg |

$855.0 | 2023-09-22 | ||

| Enamine | EN300-1637864-1.0g |

2-methyl-10-pentyl-6-oxa-2,9-diazaspiro[4.5]decane |

2171781-12-5 | 1.0g |

$928.0 | 2023-07-10 | ||

| Enamine | EN300-1637864-2500mg |

2-methyl-10-pentyl-6-oxa-2,9-diazaspiro[4.5]decane |

2171781-12-5 | 2500mg |

$1819.0 | 2023-09-22 | ||

| Enamine | EN300-1637864-0.25g |

2-methyl-10-pentyl-6-oxa-2,9-diazaspiro[4.5]decane |

2171781-12-5 | 0.25g |

$855.0 | 2023-07-10 | ||

| Enamine | EN300-1637864-10.0g |

2-methyl-10-pentyl-6-oxa-2,9-diazaspiro[4.5]decane |

2171781-12-5 | 10.0g |

$3992.0 | 2023-07-10 | ||

| Enamine | EN300-1637864-0.5g |

2-methyl-10-pentyl-6-oxa-2,9-diazaspiro[4.5]decane |

2171781-12-5 | 0.5g |

$891.0 | 2023-07-10 | ||

| Enamine | EN300-1637864-2.5g |

2-methyl-10-pentyl-6-oxa-2,9-diazaspiro[4.5]decane |

2171781-12-5 | 2.5g |

$1819.0 | 2023-07-10 | ||

| Enamine | EN300-1637864-10000mg |

2-methyl-10-pentyl-6-oxa-2,9-diazaspiro[4.5]decane |

2171781-12-5 | 10000mg |

$3992.0 | 2023-09-22 | ||

| Enamine | EN300-1637864-5000mg |

2-methyl-10-pentyl-6-oxa-2,9-diazaspiro[4.5]decane |

2171781-12-5 | 5000mg |

$2692.0 | 2023-09-22 | ||

| Enamine | EN300-1637864-50mg |

2-methyl-10-pentyl-6-oxa-2,9-diazaspiro[4.5]decane |

2171781-12-5 | 50mg |

$780.0 | 2023-09-22 |

2-methyl-10-pentyl-6-oxa-2,9-diazaspiro4.5decane 関連文献

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

2171781-12-5 (2-methyl-10-pentyl-6-oxa-2,9-diazaspiro4.5decane) 関連製品

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量